Chemical structure and properties of 1-(3-fluorophenyl)Pyrrolidine
Chemical structure and properties of 1-(3-fluorophenyl)Pyrrolidine
Structural Architecture, Synthetic Methodologies, and Pharmacological Profiling[1]
Executive Summary
1-(3-Fluorophenyl)pyrrolidine represents a critical scaffold in medicinal chemistry, serving as a bioisostere for various N-aryl heterocycles in CNS-active agents and kinase inhibitors. Its structural core—a pyrrolidine ring fused via nitrogen to a meta-fluorinated phenyl group—creates a unique physicochemical profile. The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (
Part 1: Structural Analysis & Physicochemical Profile
The molecule consists of a tertiary amine where the nitrogen atom of the pyrrolidine ring is directly bonded to the C1 position of a benzene ring. The 3-fluoro substitution is the defining feature, modulating lipophilicity and electronic density.
1.1 Electronic Configuration & Basicity
Unlike alkyl-pyrrolidines (pKa ~11.3), 1-(3-fluorophenyl)pyrrolidine behaves as an aniline derivative . The nitrogen lone pair participates in resonance delocalization with the
-
Inductive Effect: The fluorine atom at C3 pulls electron density (
), further reducing the electron density available at the nitrogen. -
Conformational Consequence: The N-aryl bond compels the pyrrolidine nitrogen to adopt a nearly planar geometry (
-like character) to maximize orbital overlap, contrasting with the pyramidal geometry of aliphatic amines.
1.2 Physicochemical Data Table
| Property | Value (Experimental/Predicted) | Significance |
| Molecular Formula | Core composition | |
| Molecular Weight | 165.21 g/mol | Fragment-based drug design compliant |
| LogP (Octanol/Water) | 2.5 – 2.8 | Highly lipophilic; crosses Blood-Brain Barrier (BBB) |
| pKa (Conjugate Acid) | ~3.5 – 4.2 | Weak base; neutral at physiological pH (7.4) |
| Boiling Point | ~125-130°C (at 10 mmHg) | High thermal stability |
| Density | ~1.12 g/mL | Denser than non-fluorinated analogs |
| H-Bond Donors/Acceptors | 0 / 1 | Obligate H-bond acceptor (Nitrogen) |
Part 2: Synthetic Pathways[2][3]
The formation of the
2.1 Protocol: Buchwald-Hartwig Cross-Coupling
Objective: Synthesize 1-(3-fluorophenyl)pyrrolidine from 1-bromo-3-fluorobenzene.
Reagents:
-
Substrate: 1-Bromo-3-fluorobenzene (1.0 equiv)
-
Nucleophile: Pyrrolidine (1.2 equiv)
-
Catalyst:
(1-2 mol%) or -
Ligand: BINAP or Xantphos (to prevent
-hydride elimination and enhance reductive elimination) -
Base: Sodium tert-butoxide (
) (1.5 equiv) -
Solvent: Toluene or 1,4-Dioxane (Anhydrous, Degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask and cycle with Argon (
) to remove , which poisons the Pd(0) species. -
Catalyst Pre-complexation: Add
and BINAP to the flask. Add toluene and stir at RT for 15 mins to generate the active species. -
Substrate Addition: Introduce 1-bromo-3-fluorobenzene, followed by pyrrolidine and
.-
Note: The base must be dry; moisture generates NaOH, which is less soluble in toluene and slows the reaction.
-
-
Thermal Activation: Heat the mixture to 80-100°C for 12-16 hours.
-
Workup: Cool to RT, filter through a Celite pad (to remove Pd black), and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc 9:1). The product is an oil.
2.2 Mechanism Visualization (DOT Diagram)
Figure 1: Catalytic cycle for the synthesis of 1-(3-fluorophenyl)pyrrolidine via Buchwald-Hartwig amination.
Part 3: Analytical Characterization
Validating the structure requires distinguishing the unique spectral signature of the meta-fluorine and the N-aryl connection.
3.1 Nuclear Magnetic Resonance (NMR)
- -NMR: This is the most diagnostic tool. Expect a singlet (or multiplet if proton-coupled) around -110 to -113 ppm . This confirms the integrity of the C-F bond.
-
-NMR:
-
Pyrrolidine Ring: Two distinct multiplets. The
-protons ( ) appear downfield (~3.2-3.5 ppm) due to the anisotropic effect of the phenyl ring. The -protons appear upfield (~1.9-2.1 ppm). -
Aromatic Region: A complex pattern due to F-coupling. The proton at C2 (between N and F) often appears as a triplet of doublets due to coupling with F and H4/H6.
-
-
-NMR: Observe C-F coupling (
) constants. The ipso-carbon (C-F) will be a doublet with .
3.2 Mass Spectrometry (MS)
-
Method: ESI+ or EI.
-
Signal: Molecular ion
. -
Fragmentation: In EI, look for the loss of the pyrrolidine ring or fragmentation of the alkyl chain, retaining the fluorophenyl cation (
).
Part 4: Pharmacological & ADME Implications[4]
The 3-fluoro substitution is not merely decorative; it is a strategic tool in "Fluorine Scan" medicinal chemistry to block metabolic soft spots.
4.1 Metabolic Stability
The primary metabolic pathways for aryl-pyrrolidines are:
-
N-Dealkylation: Oxidation of the pyrrolidine
-carbon (CYP450 mediated). -
Ring Hydroxylation: Oxidation of the phenyl ring.
The Fluorine Effect:
-
Metabolic Blocking: The C3 position is protected from hydroxylation.
-
Electronic Deactivation: The electron-withdrawing nature of F deactivates the phenyl ring towards electrophilic attack by CYP450 (specifically at the para position), extending the half-life (
) compared to the non-fluorinated analog.
4.2 Biological Pathway Visualization
Figure 2: Metabolic susceptibility and fluorine-mediated blocking of 1-(3-fluorophenyl)pyrrolidine.
Part 5: Safety & Handling
-
Hazard Class: Irritant (Skin/Eye). Potential acute toxicity if swallowed (typical of aniline derivatives).
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2-8°C. Dark container to prevent potential photo-oxidation of the amine.
-
Disposal: Do not release into drains. Fluorinated organics require high-temperature incineration with scrubbers for HF gas.
References
-
Buchwald, S. L., & Hartwig, J. F. (2008).[1] "The Buchwald-Hartwig Amination."[2][3] Organic Reactions.[2][4][1][3]
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 12245648, 1-(3-Fluorophenyl)pyrrolidine." PubChem.
-
Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (2024). "Product Specification: Aryl Pyrrolidines."
